6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine
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Overview
Description
6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group and a propan-2-yl group attached to the oxazolo[5,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-3-isopropylisoxazolo[5,4-d]pyrimidine
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- 2-(二叔丁基膦)-3,6-二甲氧基-2’-4’-6’三-1-丙基-1,1’-双苯基
Uniqueness
6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine is unique due to its specific structural features, such as the presence of both tert-butyl and propan-2-yl groups.
Properties
CAS No. |
67239-26-3 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C12H17N3O/c1-7(2)9-8-6-13-11(12(3,4)5)14-10(8)16-15-9/h6-7H,1-5H3 |
InChI Key |
RDDMWSDWKDYTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=NC(=NC=C12)C(C)(C)C |
Origin of Product |
United States |
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